molecular formula C24H43NO4 B1162986 Prostaglandin F2α diethyl amide

Prostaglandin F2α diethyl amide

Cat. No. B1162986
M. Wt: 409.6
InChI Key: YWBNJEOWDZQOCB-GAKHGXDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2α diethyl amide (PGF2α-NEt2) is an analog of PGF2α in which the C-1 carboxyl group has been modified to an N-diethyl amide. PG esters have been shown to have ocular hypotensive activity. PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs. Studies in our laboratories have shown that bovine and human corneal tissue converts the N-ethyl amides of various PGs to the free acids with a conversion efficiency of about 4 µg/g corneal tissue/hr. However, we find that dialkyl amides such as PGF2α-NEt2 are inert to corneal amidase activity, and are not converted in any detectable amount to the corresponding free acids. These compounds may therefore be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity.

Scientific Research Applications

Pharmacological and Therapeutic Applications

Prostaglandin F2α diethyl amide, a component of prostamide F2α, has notable applications in pharmacology and therapeutics. Bimatoprost, a compound with pharmacology virtually identical to prostamide F2α, is used therapeutically for treating both glaucoma and eyelash hypotrichosis. Its potential extends to stimulating hair growth and reducing fat deposition, with studies suggesting preadipocytes as its cellular target. The compound is also being explored as a nociceptive mediator in the spinal cord, indicating its versatile therapeutic applications (Woodward, Wang, & Poloso, 2013).

Biochemical Pathways and Mechanisms

Research has revealed intricate biochemical pathways involved in the formation of prostamide F2α. It's synthesized from anandamide through a two-step process involving cyclooxygenase 2 (COX-2) and prostaglandin F synthase (PGF synthase). This synthesis highlights the role of prostamide F2α in various physiological processes, demonstrating the compound's significance in biological systems (Yang et al., 2005).

Ocular Applications

Prostaglandin F2α diethyl amide, through its derivative compounds, has shown efficacy as an ocular hypotensive agent. These findings underscore its potential in treating conditions like glaucoma and ocular hypertension. Its mechanism of action involves mobilizing intracellular calcium via the prostaglandin F2α receptors, contributing to its therapeutic effects in ocular conditions (Kelly, Williams, & Sharif, 2003).

Reproductive and Developmental Implications

Studies have explored the impact of prostaglandin F2α on reproductive functions and fetal development. While it's known to induce intrauterine deaths and fetal resorptions in mice, it doesn't seem to cause developmental defects. This illustrates its complex role in reproductive biology and embryonic development (Persaud, 1974).

Cardiovascular and Inflammatory Responses

Prostaglandin F2α receptor (FP) plays a role in cardiovascular diseases and inflammatory responses. It's implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders, suggesting prostaglandin F2α diethyl amide's potential in managing cardiovascular conditions (Zhang, Gong, & Yu, 2010).

properties

Product Name

Prostaglandin F2α diethyl amide

Molecular Formula

C24H43NO4

Molecular Weight

409.6

InChI

InChI=1S/C24H43NO4/c1-4-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25(5-2)6-3/h8,11,16-17,19-23,26-28H,4-7,9-10,12-15,18H2,1-3H3/b11-8-,17-16+/t19-,20+,21+,22-,23+/m0/s1

InChI Key

YWBNJEOWDZQOCB-GAKHGXDESA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(N(CC)CC)=O

synonyms

Dinoprost diethyl amide; PGF2α diethyl amide; PGF2α-NEt2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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